molecular formula C18H15BrFN3O B2962351 5-[benzyl(methyl)amino]-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone CAS No. 338962-48-4

5-[benzyl(methyl)amino]-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone

Cat. No.: B2962351
CAS No.: 338962-48-4
M. Wt: 388.24
InChI Key: UQVHCILMDKPHPE-UHFFFAOYSA-N
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Description

5-[Benzyl(methyl)amino]-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone is a pyridazinone derivative characterized by a bromine atom at position 4, a 4-fluorophenyl group at position 2, and a benzyl(methyl)amino substituent at position 5. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including analgesic, anti-inflammatory, and pesticidal properties. The benzyl(methyl)amino group introduces steric bulk and influences isomerization behavior, as demonstrated in studies on tert-amino effects .

Properties

IUPAC Name

5-[benzyl(methyl)amino]-4-bromo-2-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFN3O/c1-22(12-13-5-3-2-4-6-13)16-11-21-23(18(24)17(16)19)15-9-7-14(20)8-10-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVHCILMDKPHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C(=O)N(N=C2)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-[benzyl(methyl)amino]-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone (CAS No. 338962-48-4) is a synthetic compound belonging to the pyridazinone class, which has garnered interest for its potential biological activities. The molecular formula of this compound is C18H15BrFN3O, with a molar mass of 388.23 g/mol. This article reviews its biological activities, focusing on anti-inflammatory, analgesic, and neuroprotective effects based on recent research findings.

PropertyValue
Chemical NameThis compound
CAS Number338962-48-4
Molecular FormulaC18H15BrFN3O
Molar Mass388.23 g/mol

Anti-inflammatory and Analgesic Effects

Research indicates that derivatives of pyridazinones, including the compound , exhibit significant anti-inflammatory and analgesic properties. A study evaluating various pyridazinone derivatives found that certain compounds demonstrated anti-inflammatory activity comparable to ibuprofen, with inhibition percentages of edema ranging from 67.48% to 77.23% .

The specific compound this compound was synthesized and tested alongside other derivatives. Although direct data on this compound's efficacy was not explicitly detailed in the studies reviewed, similar pyridazinones showed promising results in reducing inflammation and pain .

Neuroprotective Effects

The potential neuroprotective effects of pyridazinones have also been explored, particularly their role as monoamine oxidase (MAO) inhibitors. Compounds with similar structural features have been evaluated for their ability to inhibit MAO-A and MAO-B enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's . The selectivity and potency of these compounds suggest that they could serve as lead candidates for further development in treating neurological disorders.

Case Studies

  • Synthesis and Evaluation : A study synthesized various pyridazinones, including those with fluorinated phenyl groups, to assess their biological activities. The results indicated that compounds with specific substitutions exhibited enhanced anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Neuroprotective Screening : In another investigation focused on MAO inhibition, certain derivatives showed IC50 values in the low micromolar range, indicating strong inhibition potential against MAO-B. This suggests that modifications to the pyridazinone structure can significantly influence biological activity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Substituent Analysis

Compound Position 2 Position 4 Position 5 Key Features
Target Compound 4-Fluorophenyl Br Benzyl(methyl)amino Enhanced lipophilicity, isomerization via benzyl group
4-Bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone 4-Fluorophenyl Br Methoxy Electron-donating methoxy group; potential pesticidal use
Emorfazone (4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone) - - Morpholino NSAID with reduced gastric irritation
Norflurazon (4-Chloro-5-(methylamino)-2-(3-trifluoromethylphenyl)-3(2H)-pyridazinone) 3-Trifluoromethylphenyl Cl Methylamino Herbicidal activity; chloro substituent enhances stability
4-Bromo-2-methyl-5-{[(3S,5S)-1-methyl-5-phenyl-3-piperidinyl]amino}-3(2H)-pyridazinone Methyl Br Chiral piperidinylamino Stereospecific interactions; potential CNS applications

Reactivity and Isomerization

The benzyl(methyl)amino group in the target compound facilitates isomerization via the tert-amino effect, where the benzyl group participates in intramolecular C–C bond formation . In contrast:

  • Piperidinyl-substituted analogs (e.g., ) exhibit stereochemical complexity but slower isomerization due to rigid cyclic amines.

Q & A

Q. What are the recommended synthetic routes for 5-[benzyl(methyl)amino]-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone under laboratory conditions?

  • Methodology : The synthesis typically involves a multi-step approach:
  • Step 1 : Construct the pyridazinone core via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones.
  • Step 2 : Introduce bromine at the 4-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., UV light or radical initiators) .
  • Step 3 : Install the 4-fluorophenyl group via Suzuki-Miyaura coupling with a fluorophenyl boronic acid, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) .
  • Step 4 : Functionalize the 5-position with benzyl(methyl)amine via nucleophilic substitution or reductive amination, optimized under inert atmospheres (N₂/Ar) .
    • Critical Considerations : Monitor reaction progress using TLC or HPLC to avoid over-bromination or side reactions.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology :
  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and substituent positioning (e.g., as demonstrated for fluorinated pyridazinones in ).
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons for fluorophenyl at δ 7.2–7.8 ppm; methylamino protons at δ 2.5–3.0 ppm).
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., ESI-TOF) with <2 ppm error .

Advanced Research Questions

Q. What strategies address low yields during bromination at the 4-position of the pyridazinone core?

  • Methodology :
  • Optimized Bromination : Use NBS with AIBN (azobisisobutyronitrile) as a radical initiator in CCl₄ at 60–80°C. Control stoichiometry (1.1–1.3 eq NBS) to minimize di-bromination .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve regioselectivity but require rigorous drying to prevent hydrolysis.
  • Post-Reaction Workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Q. How do electronic effects of substituents (e.g., 4-fluorophenyl, bromine) influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :
  • Computational Modeling : Perform DFT calculations to map electron density (e.g., Fukui indices) and predict sites for electrophilic/nucleophilic attacks .
  • Experimental Validation : Compare coupling efficiency of fluorophenyl vs. non-fluorinated analogs using Pd catalysts. Fluorine’s electron-withdrawing nature enhances oxidative addition rates in Suzuki-Miyaura reactions .
  • Substituent Screening : Synthesize derivatives with halogens (Cl, I) or methyl groups to assess steric/electronic impacts on reactivity .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity, given its structural similarity to known bioactive pyridazinones?

  • Methodology :
  • Enzyme Inhibition : Test against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Metabolic Stability : Perform liver microsome assays (human/rat) to assess CYP450-mediated degradation .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported biological activity between pyridazinone derivatives?

  • Methodology :
  • Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., norflurazon analogs in vs. fluorinated derivatives in ). Account for assay conditions (pH, temperature) and cell line variability.
  • Structural-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing Br with Cl or modifying the benzyl group) to isolate contributing factors .
  • Statistical Validation : Apply ANOVA or t-tests to confirm significance of activity differences across derivatives.

Methodological Resources

  • Synthetic Protocols : Refer to pyridazinone cyclization methods in Meyer et al. (2004) and bromination strategies in Cao et al. (2003) .
  • Characterization Standards : Follow crystallographic data collection protocols as in (R factor <0.05, data-to-parameter ratio >12).

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